molecular formula C13H14O2 B11900992 1-Naphthalenol, 4-(1-methylethoxy)- CAS No. 41426-37-3

1-Naphthalenol, 4-(1-methylethoxy)-

Cat. No.: B11900992
CAS No.: 41426-37-3
M. Wt: 202.25 g/mol
InChI Key: WMVPFEQOLJSBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ISOPROPOXYNAPHTHALEN-1-OL is a chemical compound belonging to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of an isopropoxy group attached to the fourth position and a hydroxyl group attached to the first position of the naphthalene ring. Naphthalene derivatives, including 4-ISOPROPOXYNAPHTHALEN-1-OL, are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPOXYNAPHTHALEN-1-OL typically involves the nucleophilic aromatic substitution of a suitable naphthalene derivative. One common method is the reaction of 4-bromo-1-naphthol with isopropyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the substitution of the bromine atom with the isopropoxy group.

Industrial Production Methods: Industrial production of 4-ISOPROPOXYNAPHTHALEN-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-ISOPROPOXYNAPHTHALEN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-isopropoxynaphthoquinone.

    Reduction: Formation of 4-isopropoxynaphthalen-1-ol dihydro derivative.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

4-ISOPROPOXYNAPHTHALEN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ISOPROPOXYNAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the aromatic ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Methoxynaphthalen-1-ol: Similar structure with a methoxy group instead of an isopropoxy group.

    4-Ethoxynaphthalen-1-ol: Similar structure with an ethoxy group instead of an isopropoxy group.

    4-Butoxynaphthalen-1-ol: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness: 4-ISOPROPOXYNAPHTHALEN-1-OL is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can result in different interactions and properties compared to its analogs.

Properties

CAS No.

41426-37-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yloxynaphthalen-1-ol

InChI

InChI=1S/C13H14O2/c1-9(2)15-13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,14H,1-2H3

InChI Key

WMVPFEQOLJSBDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.